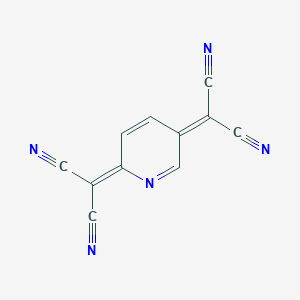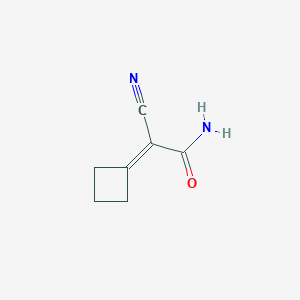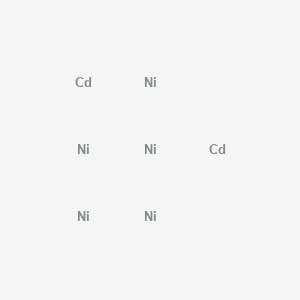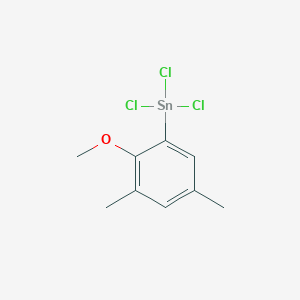![molecular formula C16H16O2 B14293181 Benzene, 1-(methoxymethoxy)-2-[(1E)-2-phenylethenyl]- CAS No. 115032-32-1](/img/structure/B14293181.png)
Benzene, 1-(methoxymethoxy)-2-[(1E)-2-phenylethenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It features a benzene ring substituted with a methoxy group (–OCH3) and a methoxymethyl group (–OCH2OCH3) at different positions.
- The compound’s systematic name reflects its structural features, which include a phenyl group (C6H5) attached to the double bond of the ethenyl group (–CH=CH–).
- This compound is of interest due to its unique substitution pattern and potential applications.
Benzene, 1-(methoxymethoxy)-2-[(1E)-2-phenylethenyl]-: , also known by its IUPAC name , is an organic compound with the molecular formula CHO.
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of phenol with formaldehyde to form 4-methoxybenzyl alcohol. Subsequent treatment with sodium hydroxide converts it to the desired compound.
Reaction Conditions: The reaction typically occurs under basic conditions, and the use of a suitable solvent (such as methanol or ethanol) is essential.
Industrial Production: While not widely produced industrially, this compound can be synthesized on a laboratory scale for research purposes.
Analyse Des Réactions Chimiques
Reactivity: Benzene derivatives like this compound can undergo various reactions, including electrophilic aromatic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions. For example, nitration yields the corresponding nitro derivative.
Applications De Recherche Scientifique
Chemistry: This compound serves as a model system for studying aromatic substitution reactions and electronic effects in substituted benzene rings.
Biology and Medicine: Its derivatives may have potential biological activities, such as antimicrobial or anti-inflammatory effects.
Industry: While not widely used industrially, it could find applications in specialty chemicals or pharmaceuticals.
Mécanisme D'action
- The exact mechanism of action for this compound depends on its specific biological or chemical context.
- If it interacts with biological targets, further studies are needed to elucidate its mode of action.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other benzene derivatives with similar substitution patterns, such as 1-methoxy-4-(methoxymethoxy)benzene, can be compared.
Uniqueness: The combination of methoxy and methoxymethyl groups in this compound distinguishes it from simpler benzene derivatives.
Remember that this compound’s applications and properties are still an active area of research, and further studies are needed to fully understand its potential.
Propriétés
Numéro CAS |
115032-32-1 |
|---|---|
Formule moléculaire |
C16H16O2 |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
1-(methoxymethoxy)-2-(2-phenylethenyl)benzene |
InChI |
InChI=1S/C16H16O2/c1-17-13-18-16-10-6-5-9-15(16)12-11-14-7-3-2-4-8-14/h2-12H,13H2,1H3 |
Clé InChI |
BHUZHNASHGJJTE-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=CC=CC=C1C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


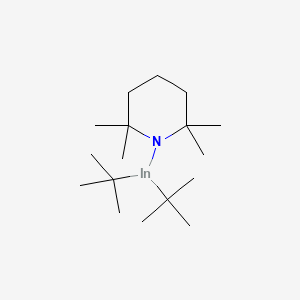
![1-Chloro-7-oxo-7lambda~5~-[1,4]benzoxazino[2,3-b]phenoxazine](/img/structure/B14293116.png)
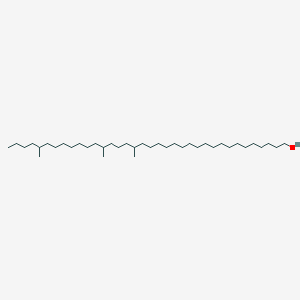
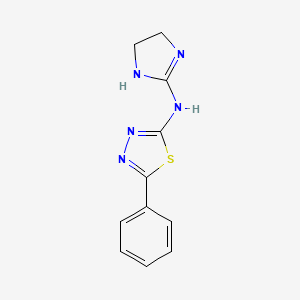
![5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole](/img/structure/B14293142.png)
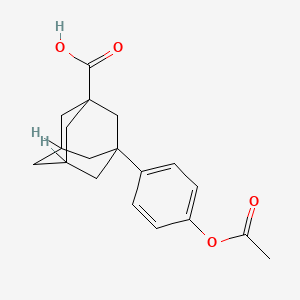
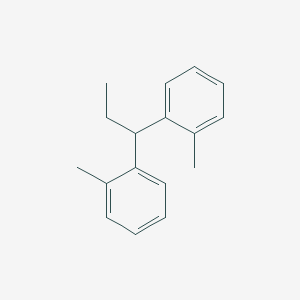
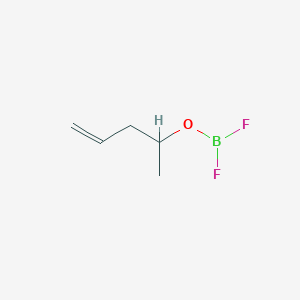
![2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14293165.png)
![4-[2-(3,4-Dichlorophenyl)hydrazinylidene]butanoic acid](/img/structure/B14293169.png)
